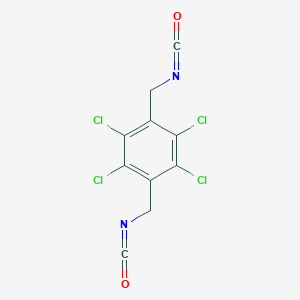
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-, commonly known as TDI, is an organic compound extensively used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a highly reactive substance and is classified as a potent sensitizer and respiratory irritant.
Wissenschaftliche Forschungsanwendungen
TDI has numerous scientific research applications, including the production of polyurethane foams, coatings, adhesives, and sealants. TDI is also used as a reagent in the synthesis of various organic compounds. Additionally, TDI is used in the production of medical devices such as catheters and prosthetic implants.
Wirkmechanismus
TDI is a potent sensitizer and respiratory irritant. It can cause severe respiratory distress, asthma, and other respiratory disorders. TDI is also known to cause skin sensitization, leading to allergic contact dermatitis. The mechanism of action of TDI involves the formation of reactive intermediates that react with cellular proteins and DNA, leading to cellular damage and inflammation.
Biochemische Und Physiologische Effekte
TDI exposure can cause a wide range of biochemical and physiological effects. TDI can cause oxidative stress, leading to the production of reactive oxygen species and cellular damage. TDI exposure can also cause inflammation and immune system dysfunction, leading to asthma and other respiratory disorders. Additionally, TDI exposure can cause skin sensitization, leading to allergic contact dermatitis.
Vorteile Und Einschränkungen Für Laborexperimente
TDI is a highly reactive substance and is widely used in laboratory experiments. TDI is a potent sensitizer and respiratory irritant, making it an ideal substance for studying respiratory and immune system disorders. However, TDI is also highly toxic and can cause severe health effects, making it challenging to work with in laboratory settings.
Zukünftige Richtungen
There are numerous future directions for TDI research. One area of research is the development of safer and less toxic alternatives to TDI in the production of polyurethane foams, coatings, adhesives, and sealants. Another area of research is the development of new therapies for respiratory and immune system disorders caused by TDI exposure. Additionally, further research is needed to better understand the mechanism of action of TDI and its effects on cellular proteins and DNA.
Conclusion:
In conclusion, TDI is a highly reactive substance widely used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a potent sensitizer and respiratory irritant that can cause severe respiratory and skin disorders. TDI has numerous scientific research applications, and further research is needed to better understand its mechanism of action and develop safer alternatives.
Synthesemethoden
TDI is synthesized by the reaction of toluene diisocyanate with chlorine gas in the presence of a catalyst. The resulting product is then purified to obtain TDI. The synthesis method of TDI is well-established and widely used in the industry.
Eigenschaften
CAS-Nummer |
16325-38-5 |
|---|---|
Produktname |
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)- |
Molekularformel |
C10H4Cl4N2O2 |
Molekulargewicht |
326 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H4Cl4N2O2/c11-7-5(1-15-3-17)8(12)10(14)6(9(7)13)2-16-4-18/h1-2H2 |
InChI-Schlüssel |
UXIKMAOGSBQRNJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
Andere CAS-Nummern |
16325-38-5 |
Synonyme |
1,4-Bis(isocyanatomethyl)-2,3,5,6-tetrachlorobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




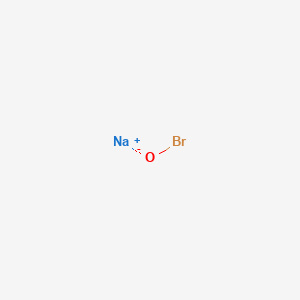
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
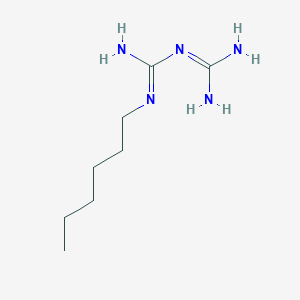
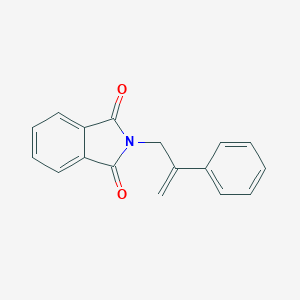
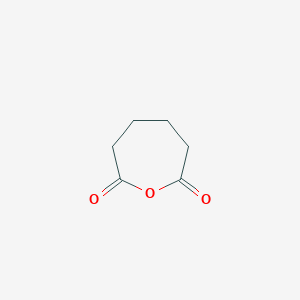
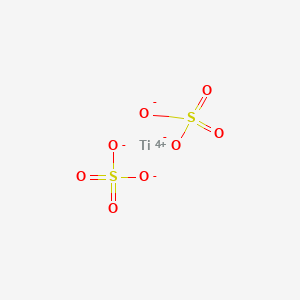
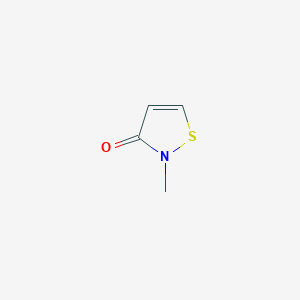

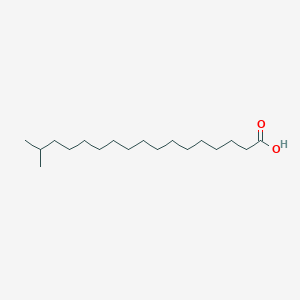
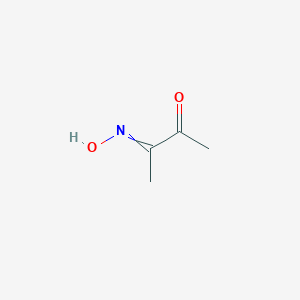
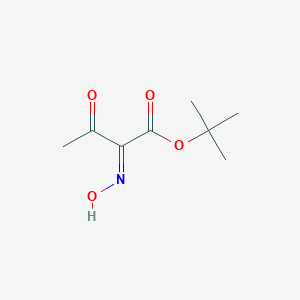
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)